molecular formula C8H8BrNS B13088208 N-(3-Bromophenyl)ethanethioamide

N-(3-Bromophenyl)ethanethioamide

Cat. No.: B13088208
M. Wt: 230.13 g/mol
InChI Key: LVLKKHIQIWKKIN-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)ethanethioamide is an organic compound with the molecular formula C8H8BrNS It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromophenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzoyl chloride with ethanethioamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a suitable solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Bromophenyl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)ethanethioamide involves its interaction with specific molecular targets. The bromine atom and thioamide group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)ethanethioamide
  • N-(3-Chlorophenyl)ethanethioamide
  • N-(3-Bromophenyl)acetamide

Uniqueness

N-(3-Bromophenyl)ethanethioamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H8BrNS

Molecular Weight

230.13 g/mol

IUPAC Name

N-(3-bromophenyl)ethanethioamide

InChI

InChI=1S/C8H8BrNS/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)

InChI Key

LVLKKHIQIWKKIN-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC(=CC=C1)Br

Origin of Product

United States

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